Epirubicinol

Overview

Description

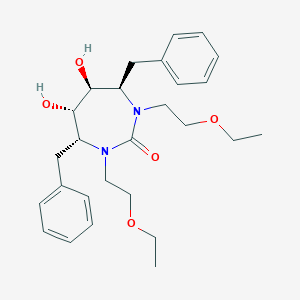

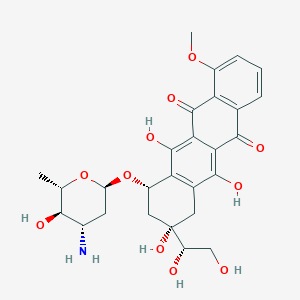

Epirubicinol (4'-epi-doxorubicinol, 4'-epi-doxorubicinol hydrochloride, 4'-epi-doxorubicinol dihydrochloride) is an epimer of the antineoplastic drug doxorubicin. It is an anthracycline antibiotic that is used in the treatment of various types of cancer. It is a semi-synthetic derivative of the naturally occurring anthracycline antibiotic doxorubicin and is used in combination with other chemotherapeutic agents. This compound has been used in the treatment of breast, ovarian, and other cancers, and has been shown to be effective in treating a variety of malignancies.

Scientific Research Applications

Pharmacogenetics and Pharmacokinetics

- UGT2B7 Polymorphisms and Epirubicin Pharmacokinetics : Research has shown a relationship between UGT2B7 genotype and the pharmacokinetics of epirubicin, highlighting the influence of genetic factors on drug metabolism (Sawyer et al., 2006).

- Pharmacokinetics at Different Dose Levels : Studies on patients with metastatic breast cancer reveal significant interindividual variability in the pharmacokinetics of epirubicin and its metabolites, including epirubicinol, across different dose levels (Jakobsen et al., 2004).

Drug Delivery and Biosensing Technologies

- Biosensors for Epirubicin : Novel DNA-based biosensors have been developed for analyzing epirubicin in biological samples, improving the understanding of its effects and interactions (Khodadadi et al., 2019).

- Targeted Drug Delivery Systems : Research into dendrimer-based delivery systems with aptamers for targeted delivery of epirubicin has shown potential in increasing efficacy and reducing off-target effects (Taghdisi et al., 2016).

Mechanisms of Action and Resistance

- Interaction with DNA : Studies have explored the interaction of epirubicin with DNA, providing insights into its mechanism of action at the molecular level (Erdem & Ozsoz, 2001).

- Autophagy and Resistance in Cancer Cells : Research indicates that autophagy plays a role in the resistance development of cancer cells to epirubicin, suggesting new strategies for overcoming drug resistance (Sun et al., 2011).

Clinical Implications and Applications

- Enhancing Antitumor Effect : Experiments have shown that combining epirubicin with acoustic cavitation and microbubbles can enhance its antitumor effect, offering potential for improved chemotherapy methods (Lu et al., 2011).

- Apoptosis in Osteoblasts : Studies on the effect of epirubicin on osteoblasts reveal its mechanism in inducing apoptosis through death-receptor and mitochondrial pathways, contributing to bone loss and hematological toxicity (Huang et al., 2018).

Mechanism of Action

- The binding of Epirubicinol to DNA triggers DNA cleavage by topoisomerase II, resulting in cytocidal (cell-killing) activity .

Target of Action

Mode of Action

Pharmacokinetics

Future Directions

Epirubicinol delivery in nanosystems has been an interesting strategy to overcome these limitations and improve the safety and efficacy of EPI . Analytical methods have been used to understand and characterize these nanosystems, including spectrophotometric, spectrofluorimetric, and chromatography .

Biochemical Analysis

Biochemical Properties

Epirubicinol interacts with DNA in a variety of ways, including intercalation (squeezing between the base pairs), DNA strand breakage, and inhibition of the enzyme topoisomerase II . These interactions disrupt the synthesis and function of DNA, contributing to this compound’s antitumor effects .

Cellular Effects

This compound exhibits cytotoxic activity, although its in vivo concentrations are unlikely to reach levels sufficient to produce cytotoxic effects . It interferes with DNA synthesis and function, leading to cell death . The compound’s cytotoxic effects may also involve binding to cell membranes and plasma proteins .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with DNA and topoisomerase II . By intercalating DNA strands, it inhibits DNA and RNA synthesis . It also triggers DNA cleavage by topoisomerase II, leading to cell death .

Temporal Effects in Laboratory Settings

The pharmacokinetics of Epirubicin, from which this compound is derived, can be described by a 3-compartment model, with half-life values of 3.2 minutes, 1.2 hours, and 32 hours for each phase . This suggests that the effects of this compound may change over time in laboratory settings.

Dosage Effects in Animal Models

While specific studies on this compound’s dosage effects in animal models are limited, research on Epirubicin suggests that its effects are dose-dependent

Metabolic Pathways

This compound is a metabolite of Epirubicin, formed through the reduction of the C-13 keto-group . Other metabolites of Epirubicin include 2 glucuronides and 4 aglycones . These metabolic pathways, unique to Epirubicin metabolism in humans, might explain the better tolerability of Epirubicin compared to Doxorubicin .

Transport and Distribution

Epirubicin, the parent compound of this compound, is extensively distributed into tissues . Its elimination is predominantly biliary, with less than 15% of the drug excreted in the urine . This suggests that this compound may also be widely distributed within cells and tissues.

Subcellular Localization

Given that Epirubicin, its parent compound, interacts with DNA and topoisomerase II , it is likely that this compound is also localized in the nucleus where these molecules are found

properties

IUPAC Name |

(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,16-,17-,22-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZRZOVSJNSBFR-QXAZHNFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](CO)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76155-56-1 | |

| Record name | 13-Dihydro-4'-epidoxorubicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076155561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPIRUBICINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YZM874P44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium bromide](/img/structure/B136304.png)